7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Description
7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl rings can significantly influence the compound’s chemical properties and biological activities.
Properties
Molecular Formula |
C16H12Br2FN5 |
|---|---|
Molecular Weight |
453.11 g/mol |
IUPAC Name |
7-(5-bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H12Br2FN5/c17-10-3-1-9(2-4-10)14-8-15(24-16(20-14)21-22-23-24)12-7-11(18)5-6-13(12)19/h1-7,14-15H,8H2,(H,20,21,23) |
InChI Key |
JMDLWECQICIRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=NN=NN2C1C3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrazole Ring: Starting with a suitable precursor, such as an aminopyrimidine, the tetrazole ring can be formed through cyclization reactions involving azide compounds.
Bromination and Fluorination:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Control of temperature, pressure, and solvent conditions to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the phenyl rings.
Reduction: Reduction reactions can occur, potentially affecting the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: The compound or its derivatives could be explored for use in drug development, particularly for targeting specific biological pathways.
Industry
Material Science: The compound may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tetrazolopyrimidines: Other compounds in this class with different substituents.
Brominated and Fluorinated Aromatics: Compounds with similar bromine and fluorine substitutions.
Uniqueness
The unique combination of bromine and fluorine atoms in the phenyl rings, along with the tetrazolopyrimidine core, may confer distinct chemical and biological properties to the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
